molecular formula C9H13BrN2O2 B8092040 Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B8092040
M. Wt: 261.12 g/mol
InChI Key: PBZZTVXOUTWSRS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, an isopropyl group at the 1-position, and an ethyl ester group at the 4-position of the imidazole ring. It is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.

    Esterification: The carboxyl group at the 4-position can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Alkylation: The isopropyl group can be introduced at the 1-position through alkylation using isopropyl bromide and a strong base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group to an alcohol.

    Oxidation Reactions: Oxidation can be used to convert the ethyl ester group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Reduction Products: Reduced forms include alcohols or de-brominated imidazole derivatives.

    Oxidation Products: Oxidized forms include carboxylic acids or aldehydes.

Scientific Research Applications

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group are key functional groups that can participate in binding interactions or undergo metabolic transformations.

Comparison with Similar Compounds

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 5-chloro-1-(propan-2-yl)-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate: Similar structure but with a methyl group instead of an isopropyl group, which may influence its steric properties and interactions.

    Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-2-carboxylate: Similar structure but with the ester group at the 2-position, which may alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate (CAS Number: 2113668-54-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of approximately 275.14 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in drug development aimed at treating infectious diseases.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

These results suggest that the compound's effectiveness varies among different microorganisms, with E. coli being particularly susceptible.

The antimicrobial activity of this compound is believed to stem from its ability to interact with key enzymes and receptors in microbial cells. The bromine atom enhances its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction may inhibit essential metabolic pathways, such as nucleic acid synthesis, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antifungal Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds, including this compound, exhibited potent antifungal properties against Candida species through disruption of cell membrane integrity .
  • Antiparasitic Potential : Another investigation highlighted the compound's potential against parasitic infections, showing promising results in vitro against Leishmania spp., suggesting a mechanism involving inhibition of phospholipase activity .
  • Toxicity and Safety : A safety data sheet indicates that while the compound has beneficial biological activities, it also poses risks such as acute toxicity upon ingestion and skin irritation . This necessitates careful handling and further toxicological evaluation.

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives, which also exhibit varying degrees of biological activity:

Compound Name Key Features Biological Activity
Ethyl 5-bromo-1H-imidazole-2-carboxylateBromine at position 5Antimicrobial and anticancer properties
Ethyl 5-methyl-1H-imidazole-4-carboxylateMethyl group at position 5Moderate antifungal activity
Ethyl 4-methylimidazole-5-carboxylateMethyl group at position 4Lower antimicrobial efficacy

Properties

IUPAC Name

ethyl 5-bromo-1-propan-2-ylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-8(10)12(5-11-7)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZZTVXOUTWSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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